Carboxymethyl methanethiosulfonate

Description

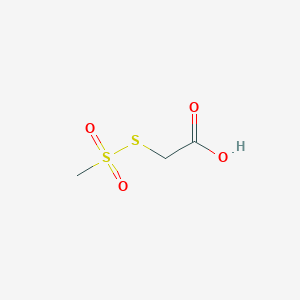

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S2/c1-9(6,7)8-2-3(4)5/h2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUZQXBECRATCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13700-15-7 | |

| Record name | 2-((methylsulfonyl)thio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Chemical Transformations of Carboxymethyl Methanethiosulfonate

Established Synthetic Pathways for Methanethiosulfonates

The synthesis of the methanethiosulfonate (B1239399) functional group is a foundational step. A variety of methods exist for creating simple alkyl methanethiosulfonates, which serve as precursors or analogs to the target compound. One well-documented and practical route involves the decomposition of dimethyl sulfoxide (B87167) (DMSO) initiated by an activating agent like oxalyl chloride to produce S-Methyl Methanethiosulfonate (MMTS). orgsyn.org

This reaction proceeds through methanesulfenic acid as a key intermediate. orgsyn.org A notable advantage of this method is the use of inexpensive and readily available reagents. orgsyn.org The process involves the controlled, low-temperature addition of oxalyl chloride to a solution of DMSO in acetonitrile (B52724). Following the initial reaction, the mixture is heated to reflux, which promotes the formation of the MMTS product. orgsyn.org The workup procedure involves filtration, extraction, and neutralization to isolate the final product. orgsyn.org

Table 1: Reaction Conditions for Synthesis of S-Methyl Methanethiosulfonate from DMSO orgsyn.org

| Parameter | Condition | Notes |

|---|---|---|

| Starting Materials | Dimethyl sulfoxide (DMSO), Oxalyl chloride | Acetonitrile is used as the solvent. |

| Initial Temperature | Below -10 °C | Maintained during the dropwise addition of oxalyl chloride solution. |

| Reaction Progression | Warmed to 25 °C after addition, then heated to reflux (approx. 66 °C internal temperature). | Gas evolution is observed during addition. |

| Workup | Filtration, extraction with methylene (B1212753) chloride, neutralization with NaOH solution, and drying over anhydrous sodium sulfate. | The reaction generates HCl, making the initial aqueous phase acidic (pH ~1). orgsyn.org |

| Purification | Distillation under reduced pressure. | Yields a colorless liquid product. orgsyn.org |

Other established pathways to the key precursor, methanesulfonyl chloride, include the reaction of methanesulfonic acid with thionyl chloride or the chlorination of various sulfur-containing compounds like methyl thiocyanate (B1210189) or dimethyl disulfide. orgsyn.org

Carboxymethylation Reactions for Functionalization

To produce carboxymethyl methanethiosulfonate, a carboxymethyl group must be introduced. The compound's alternative name, "Mercapto-acetic Acid methanesulfonate," strongly suggests the synthetic pathway. scbt.com This involves a nucleophilic substitution reaction between a salt of thioglycolic acid (mercaptoacetic acid) and a methanesulfonyl halide, typically methanesulfonyl chloride.

The synthesis can be envisioned in two primary stages:

Preparation of the Nucleophile : Thioglycolic acid is deprotonated using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more reactive thioglycolate salt. nih.govprepchem.com This salt acts as the sulfur nucleophile.

Thiosulfonate Ester Formation : The thioglycolate salt is then reacted with methanesulfonyl chloride. The sulfur atom of the thioglycolate attacks the electrophilic sulfur atom of the methanesulfonyl chloride, displacing the chloride ion and forming the S-S bond characteristic of the thiosulfonate product.

This reaction is analogous to the synthesis of other S-carboxymethylated compounds, where a thiol is reacted with a haloacetic acid. prepchem.comgoogle.com For instance, the synthesis of S-carboxymethyl-L-cysteine involves reacting the thiol group of cysteine with chloroacetic acid under basic conditions. google.com In the case of this compound, the roles are reversed: the carboxymethylated thiol (thioglycolic acid) acts as the nucleophile attacking the sulfonyl source.

Optimization of Synthetic Conditions for Specific Applications

The efficiency and outcome of the synthesis of this compound depend heavily on the precise control of reaction conditions. Optimization is crucial for maximizing yield, ensuring purity, and producing a reagent suitable for sensitive biochemical applications. The principles of optimization can be drawn from related chemical processes, such as the synthesis of carboxymethyl cellulose (B213188) (CMC) and methanesulfonyl chloride. google.comgoogle.com

Key parameters that are typically optimized include:

Temperature : Temperature control is vital. The initial formation of the thioglycolate salt and the subsequent reaction with methanesulfonyl chloride are often performed at controlled, sometimes low, temperatures to minimize side reactions and decomposition of reactants or products. orgsyn.org For example, in many etherification processes, a specific temperature profile—such as a slow ramp from a lower to a higher temperature—is employed to achieve optimal results. google.com

Reaction Time : The duration of the reaction must be sufficient for completion, but extended reaction times can lead to the formation of impurities. The optimal time is typically determined experimentally by monitoring the reaction's progress.

Solvent/Reaction Medium : The choice of solvent is critical as it must dissolve the reactants and facilitate the reaction. For carboxymethylation, aqueous or alcoholic solutions are common. google.com In the synthesis of methanethiosulfonates, organic solvents like acetonitrile are often used. orgsyn.org The use of a solvent-free condition has also been explored for some related syntheses to achieve a more efficient and cleaner process. google.com

Table 2: General Parameters for Optimization of Carboxymethylation

| Parameter | Influence on Reaction | Example from Related Syntheses |

|---|---|---|

| Base Concentration (e.g., NaOH) | Affects the deprotonation of the thiol and can influence the degree of substitution. | In CMC synthesis, NaOH concentration is optimized to maximize the degree of substitution; 30-50% (w/v) is often effective. |

| Alkylating Agent Dose | The molar ratio of the alkylating agent to the substrate is a key factor in determining yield. | The ratio of monochloroacetic acid (MCA) to cellulose is varied to control the final product properties. |

| Temperature | Controls reaction rate and minimizes side reactions or product degradation. | Etherification reactions are often conducted at a constant temperature (e.g., 50 °C) for a set period. |

| Reaction Time | Determines the extent of reaction completion versus impurity formation. | Optimal etherification times can range from minutes with microwave assistance to several hours with conventional heating. |

By systematically adjusting these parameters, the synthesis of this compound can be fine-tuned to produce a high-purity product with consistent reactivity for its intended applications in proteomics and other biochemical research.

Mechanistic Insights into Carboxymethyl Methanethiosulfonate Biological Interactions

Thiol-Disulfide Exchange Mechanisms

The principal reaction mechanism through which Carboxymethyl methanethiosulfonate (B1239399) modifies proteins is thiol-disulfide exchange. This reaction is a specific and rapid process where the thiol group (-SH) of a cysteine residue acts as a nucleophile, attacking the sulfur-sulfur bond of the CMMTS molecule. ttuhsc.edudiva-portal.org

The general mechanism for this thiol-disulfide exchange follows an SN2-type pathway. nih.gov The deprotonated thiol, the highly reactive thiolate anion (R-S⁻), attacks one of the sulfur atoms of the methanethiosulfonate group. This leads to the formation of a new disulfide bond between the protein's cysteine residue and the carboxymethyl portion of the reagent. Simultaneously, the methanesulfinate (B1228633) ion (CH₃SO₂⁻) is released as a leaving group. ttuhsc.edu The resulting modification is a mixed disulfide, specifically an S-(carboxymethylthio)cysteine adduct on the protein.

A key feature of this mechanism is its reversibility. diva-portal.orgnih.gov The mixed disulfide bond formed can be cleaved by the addition of other thiol-containing reducing agents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. ttuhsc.edu This reversibility distinguishes methanethiosulfonate reagents from many other cysteine-modifying agents and is a significant advantage in experimental design, allowing for the temporary blocking of cysteine residues. nih.gov The reaction is generally very rapid, with intrinsic reactivity rates for MTS reagents being on the order of 10⁵ M⁻¹s⁻¹. ttuhsc.edu

Table 1: Key Features of Thiol-Disulfide Exchange with CMMTS

| Feature | Description | Reference |

| Reaction Type | Nucleophilic Substitution (SN2) | nih.gov |

| Nucleophile | Cysteine Thiolate Anion (R-S⁻) | nih.gov |

| Product | Mixed Disulfide (Protein-S-S-CH₂COOH) | ttuhsc.edu |

| Byproduct | Methanesulfinate (CH₃SO₂⁻) | ttuhsc.edu |

| Reversibility | Reversible with reducing agents (e.g., DTT) | diva-portal.orgnih.gov |

Cysteine Alkylation and Adduct Formation

While the term "alkylation" is sometimes used in a broader sense to describe the modification of cysteines by methanethiosulfonate reagents, it is important to distinguish this process from classical, irreversible alkylation. diva-portal.orgnih.gov True alkylating agents, such as iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM), form stable thioether bonds with cysteine thiols, which are not readily reversible. diva-portal.orgnih.gov

The reaction of CMMTS with a cysteine residue results in the formation of a specific covalent adduct: S-(carboxymethylthio)cysteine. This adduct is a mixed disulfide. The formation of this adduct is a result of the thiol-disulfide exchange mechanism, not a classical alkylation which involves the displacement of a leaving group from a saturated carbon atom.

The adduct introduces a carboxymethylthio (-S-CH₂COOH) group onto the cysteine side chain. This modification has several consequences for the protein:

Steric Bulk: It adds size to the cysteine side chain, which can be used to probe steric constraints within protein structures, such as the channels of ion channel proteins. nih.gov

Charge Modification: The carboxymethyl group carries a negative charge at physiological pH. The introduction of this charge can alter the local electrostatic environment within a protein, often leading to a measurable change in protein function, which is a key principle in the use of charged MTS reagents for studying ion channels. ttuhsc.edunih.gov

Prevention of Disulfide Bonds: By modifying the free thiol, CMMTS prevents the cysteine from forming natural intramolecular or intermolecular disulfide bonds. researchgate.net

It is crucial to note that under certain conditions, the use of methanethiosulfonate reagents like the related S-Methyl methanethiosulfonate (MMTS) can inadvertently promote the formation of new, non-native disulfide bonds within or between proteins, which can be a source of experimental artifacts. researchgate.netnih.gov

Table 2: Comparison of Cysteine Modification Reagents

| Reagent | Chemical Family | Reaction Mechanism | Bond Formed | Reversibility |

| Carboxymethyl methanethiosulfonate (CMMTS) | Methanethiosulfonate | Thiol-Disulfide Exchange | Mixed Disulfide | Reversible |

| Iodoacetamide (IAM) | Haloacetyl | Alkylation (SN2) | Thioether | Irreversible |

| N-Ethylmaleimide (NEM) | Maleimide | Michael Addition | Thioether | Irreversible |

Specificity and Selectivity in Biomolecular Reactions

Methanethiosulfonate reagents, including CMMTS, are characterized by their high selectivity for the sulfhydryl groups of cysteine residues over other amino acid side chains under mild physiological conditions. ttuhsc.edu This specificity is a primary reason for their widespread use in protein chemistry.

However, the selectivity of the reaction is influenced by several factors:

Accessibility: For the reaction to occur, the cysteine residue must be accessible to the CMMTS reagent in the aqueous solvent. Cysteines buried within the hydrophobic core of a protein or sterically hindered will react much more slowly or not at all. nih.govnih.gov This property allows CMMTS to be used as a probe for solvent-accessible surfaces.

Thiol pKa: The reaction rate is dependent on the deprotonated thiolate form of the cysteine side chain. Therefore, the local environment, which influences the pKa of the thiol group, can significantly affect its reactivity. Cysteines with lower pKa values are more reactive at neutral pH.

Reagent Charge: As a negatively charged reagent, the reactivity of CMMTS can be influenced by the electrostatic environment of the target protein. It may react more readily with cysteines located in positively charged regions of a protein and be repelled from negatively charged regions. nih.gov This contrasts with positively charged (e.g., MTSET) or neutral MTS reagents.

While highly specific for thiols, some MTS reagents have been reported to exhibit cross-reactivity with other nucleophiles or oxidized species under certain conditions, though they are generally considered more selective for reduced thiols than reagents like iodoacetamide or N-ethylmaleimide, which can show cross-reactivity with oxidized sulfenic acid species. nih.gov The choice of a specific MTS reagent allows for the fine-tuning of experiments to probe different microenvironments within a protein structure. nih.gov

Advanced Applications of Carboxymethyl Methanethiosulfonate in Protein Science

Modulation of Protein Activity and Function

Beyond its role as a structural probe, CMMTS can also be used to directly modulate the activity and function of proteins. By reacting with functionally important cysteine residues, CMMTS can either inhibit or activate a protein, providing a means to control its biological activity.

Many enzymes, particularly cysteine proteases, rely on a cysteine residue in their active site for catalytic activity. The thiol group of this cysteine often acts as a nucleophile in the enzymatic reaction. CMMTS can react with this active-site cysteine to form a mixed disulfide bond, thereby blocking its catalytic function and inhibiting the enzyme.

A significant advantage of using methanethiosulfonate (B1239399) reagents like CMMTS for enzyme inhibition is the reversibility of the modification. springernature.comnih.gov The disulfide bond formed between CMMTS and the cysteine can be cleaved by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT), which restores the free thiol group and, consequently, the enzyme's activity. This reversible inhibition allows for precise control over enzyme function and is a valuable tool for studying the role of specific thiol enzymes in biological pathways. springernature.comnih.gov

Cysteine residues are susceptible to oxidation, and the redox state of these residues can play a critical role in regulating protein function. Proteins that are sensitive to the cellular redox environment often contain cysteine residues that can exist in either a reduced (thiol) or an oxidized (e.g., disulfide) state. CMMTS can be used to "trap" a protein in its reduced state by reacting with the free thiol groups of cysteine residues. nih.gov

This application is particularly useful for studying the function of redox-sensitive proteins, as it allows researchers to isolate and analyze the protein in a specific redox state. By modifying the accessible thiols with CMMTS, subsequent oxidation of these residues is prevented. This enables the study of the structural and functional consequences of maintaining specific cysteines in a reduced form, providing insights into the mechanisms of redox regulation. The membrane impermeability of CMMTS also allows for the specific trapping of the redox state of extracellular cysteine residues.

Engineering Functional Groups for Bioconjugation

Methanethiosulfonate (MTS) reagents, including Carboxymethyl methanethiosulfonate, are pivotal tools for protein modification, primarily through their specific reaction with sulfhydryl groups of cysteine residues. This reaction forms a disulfide bond, effectively replacing the cysteine's thiol group with a new functional moiety. This process is a foundational step in bioconjugation, allowing for the site-specific introduction of probes, tags, or other molecules. The MTS reagent acts as a linker, modifying the protein with a desired functional group that can then be used in subsequent conjugation reactions. For instance, an MTS reagent carrying a carboxyl group, like this compound, introduces a negative charge and a reactive carboxylate that can be coupled to other molecules using carbodiimide chemistry. This two-step strategy enables precise control over the location of conjugation, leveraging the specific reactivity of the MTS reagent with strategically placed cysteine residues in the protein's structure.

Applications in Membrane Protein Research

The study of membrane proteins, which play critical roles in cellular transport, signaling, and energy transduction, presents significant challenges due to their hydrophobic nature and complex structures. cusabio.comnih.gov MTS reagents have become indispensable tools in this field because of their ability to selectively label cysteine residues within these proteins. nih.gov This specificity allows researchers to probe protein structure, function, and dynamics within the native membrane environment. The covalent attachment of MTS reagents with various properties—such as different charges, sizes, or reporter groups (like spin labels)—provides a versatile method for investigating the physical and functional states of membrane proteins. nih.gov This approach is particularly advantageous for sensitive or fragile membrane preparations, as labeling can often be achieved rapidly under mild conditions. nih.gov

Characterization of Ion Channel Structure and Gating

Ion channels are pore-forming membrane proteins that control the flow of ions across cell membranes, a process regulated by conformational changes known as gating. technologynetworks.comfrontiersin.org Understanding the mechanics of gating is crucial for deciphering their function in cellular processes like neuronal communication and muscle contraction. technologynetworks.com MTS reagents are used to probe the structural rearrangements associated with gating. A powerful technique, known as cysteine-scanning mutagenesis, involves systematically replacing native amino acids with cysteine residues one at a time. By then applying MTS reagents with different properties (e.g., charge or size), researchers can assess the accessibility of each cysteine in different functional states (open, closed, inactivated).

For example, in studies of mechanosensitive channels like MscL, attaching charged, cysteine-specific MTS compounds to the channel pore can induce spontaneous opening, even without the natural stimulus of membrane tension. nih.gov This allows for the detailed study of the channel's open state and the global structural changes that occur during the transition from a closed to an open conformation. nih.gov By observing how the modification of specific residues affects ion flow, scientists can infer which parts of the protein form the gate and how they move during channel activation.

Mapping Transmembrane Domains

Determining the topology of a membrane protein—identifying its transmembrane helices and the intracellular and extracellular loops that connect them—is fundamental to understanding its function. MTS reagents with differing membrane permeability are instrumental in this process. The general strategy involves comparing the reactivity of cysteine residues with membrane-impermeable versus membrane-permeable MTS reagents.

A membrane-impermeable reagent, often one that is charged like [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET), will only react with cysteine residues exposed to the extracellular environment. nih.gov Conversely, a membrane-permeable, uncharged reagent like methyl methanethiosulfonate (MMTS) can cross the lipid bilayer and react with cysteines on both the extracellular and intracellular sides, as well as those within the transmembrane domains themselves. nih.gov By systematically introducing cysteines at various positions in a protein and testing their accessibility to these different reagents, a detailed topological map of the protein can be constructed, revealing which segments are embedded in the membrane and which are exposed to the aqueous environments on either side.

Investigation of Transporter Protein Mechanisms

Transporter proteins facilitate the movement of substrates across biological membranes, often undergoing significant conformational changes to do so. nih.govuab.cat MTS reagents are used to investigate these mechanisms by identifying key amino acid residues involved in substrate binding and translocation. nih.gov Studies on the human Equilibrative Nucleoside Transporter 1 (hENT1), for instance, have utilized a series of MTS reagents to probe the role of specific cysteine residues. nih.gov

In this research, different MTS reagents were found to have distinct effects on the transporter's function. The membrane-permeable MMTS enhanced the binding of an inhibitor, nitrobenzylmercaptopurine riboside (NBMPR), while the membrane-impermeable and positively charged MTSET inhibited it. nih.gov Meanwhile, the negatively charged MTSES had no effect. nih.gov By mutating individual cysteine residues to serine and observing the resulting changes in reagent sensitivity, the researchers could pinpoint their roles. Mutation of Cys222 in transmembrane domain 6 eliminated the effect of MMTS on inhibitor binding, while mutation of Cys193 in transmembrane domain 5 altered the effects of the reagents on substrate transport. nih.gov These findings suggest that Cys222 is involved in inhibitor binding, and Cys193 is involved in the transport pathway for the substrate. nih.gov

Table 1: Properties and Effects of Various MTS Reagents on hENT1

| Reagent | Charge | Membrane Permeability | Effect on Inhibitor ([³H]NBMPR) Binding | Effect on Substrate ([³H]2-chloroadenosine) Uptake |

| MMTS | Neutral | Permeable | Enhanced | Decreased |

| MTSET | Positive | Impermeable | Inhibited | Enhanced |

| MTSES | Negative | Impermeable | No significant effect | No significant effect |

Carboxymethyl Methanethiosulfonate As a Tool in Systems Biology and Drug Discovery

Integration in Proteomics Workflows

Proteomics, the large-scale study of proteins, relies on robust and accurate methods for sample preparation to enable identification and quantification by mass spectrometry. CMMTS plays a crucial role in this process as a cysteine alkylating agent.

Sample Preparation and Cysteine Derivatization for Mass Spectrometry

In bottom-up proteomics, proteins are enzymatically digested into smaller peptides prior to analysis by mass spectrometry. nih.govresearchgate.net A critical step in this workflow is the reduction and alkylation of cysteine residues. nih.govnih.gov Disulfide bonds between cysteine residues are first reduced to free sulfhydryl groups. These reactive groups are then "capped" through alkylation to prevent them from reforming disulfide bonds and to ensure proper protein unfolding, which enhances digestion efficiency. nih.govnih.gov

Methanethiosulfonate (B1239399) reagents, including CMMTS and its simpler analog methyl methanethiosulfonate (MMTS), are effective for this purpose. nih.gov They react specifically with the sulfhydryl group of cysteine, creating a stable thioether bond. This derivatization is essential for accurate and reproducible peptide identification and quantification in mass spectrometry-based proteomics. nih.govresearchgate.net The choice of alkylating agent can significantly impact the results of a proteomics experiment. oncotarget.com

Addressing Off-site Alkylation and Artifacts in Proteomics

A common challenge in proteomics sample preparation is the potential for alkylating agents to react with other amino acid residues besides cysteine, a phenomenon known as off-site alkylation. nih.govoncotarget.com Reagents like iodoacetamide (B48618) (IAA), a widely used alkylating agent, have been shown to modify residues such as lysine, histidine, and the N-terminus of peptides, leading to artifacts that can complicate data analysis. nih.govoncotarget.com For instance, iodoacetamide can cause carbamidomethylation of methionine, which can affect up to 80% of methionine-containing peptides. nih.gov Another agent, 2-chloroacetamide, while reducing some off-target alkylation, can significantly increase methionine oxidation. oncotarget.com

Studies comparing different alkylating agents have provided insights into minimizing these undesirable side reactions. For example, a comparison of iodoacetamide, chloroacetamide, 4-vinylpyridine, and methyl methanethiosulfonate (MMTS) found that chloroacetamide was superior in terms of the number of identified peptides and fewer off-site reactions. nih.gov MMTS, a close relative of CMMTS, is also utilized in these comparative studies to understand and optimize alkylation protocols to reduce artifacts and improve the quality of proteomic data. nih.gov Careful selection of the alkylating agent and optimization of reaction conditions are therefore critical for minimizing artifacts and ensuring the accuracy of proteomic analyses. nih.govoncotarget.com

Design of Small Molecule Modulators

The reactivity of the methanethiosulfonate group has been ingeniously repurposed in the design of targeted covalent inhibitors, particularly in the field of oncology.

Development of STAT3 Inhibitors and Related Anticancer Agents

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a pivotal role in cell growth, survival, and differentiation. nih.gov In many cancers, STAT3 is persistently activated, contributing to tumor progression and making it an attractive target for anticancer drug development. nih.govmedchemexpress.com

One of the well-known STAT3 inhibitors, S3I-201 (also known as NSC 74859), was initially thought to work by blocking the STAT3 SH2 domain, which is crucial for its activation and dimerization. researchgate.netnih.govnih.gov However, further research has revealed that S3I-201 acts as a non-selective alkylating agent. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry analysis has shown that S3I-201 covalently modifies multiple cysteine residues on the STAT3 protein, including Cys108, Cys259, Cys367, Cys542, and Cys687. medchemexpress.comnih.govchemrxiv.org This alkylation activity is not limited to STAT3, as S3I-201 has been shown to globally alkylate intracellular proteins. nih.govchemrxiv.org This broader reactivity suggests that the anticancer effects of S3I-201 may be due to its interaction with multiple targets. nih.gov

The development of STAT3 inhibitors often involves creating derivatives of lead compounds like S3I-201. medchemexpress.com For example, new inhibitors have been synthesized by incorporating a naphthoquinone unit into the S3I-201 structure, resulting in compounds with strong anti-proliferative activity in gastric cancer cells. nih.gov These findings underscore the importance of the methanethiosulfonate moiety as a useful scaffold for generating new direct STAT3 inhibitors and other potential anticancer agents. researchgate.net

Structure-Activity Relationship Studies for Therapeutic Development

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For STAT3 inhibitors, SAR studies have been crucial in designing more potent and selective analogues. escholarship.org

Research has focused on modifying different parts of the inhibitor scaffold. For instance, in a series of carboxylic acid-based STAT3 inhibitors, modifications to the linker region and other functional groups led to the discovery of analogues with improved inhibitory activity and selectivity against STAT3. escholarship.org These studies have shown that even small changes, such as altering the linker from a glycine (B1666218) to an alanine (B10760859) or proline base, can significantly impact the compound's potency and cellular permeability. escholarship.org

The development of novel STAT3 inhibitors also involves exploring different chemical scaffolds. Naphthoquinone derivatives, for example, have been synthesized and evaluated for their ability to inhibit STAT3 phosphorylation. SAR studies on these compounds revealed that the presence of a phenolic hydroxyl group or a condensed sulfonamide structure could enhance antiproliferative activity. These detailed investigations into the relationship between a molecule's structure and its inhibitory function are essential for optimizing lead compounds and developing effective and specific therapeutic agents. escholarship.org

Role in Chemical Probe Development

Chemical probes are small molecules used to study the function of proteins and biological pathways. The development of effective and specific chemical probes is a critical aspect of chemical biology and drug discovery.

While S3I-201 has been used as a tool to study STAT3, its utility as a chemical probe is considered suboptimal due to its lack of specificity. nih.govchemrxiv.org A good chemical probe should ideally interact with its intended target with high potency and selectivity. Research using a fluorescently labeled version of S3I-201 demonstrated that it non-specifically and globally alkylates proteins within cells at concentrations typically used to study its effects on STAT3. nih.govchemrxiv.org This promiscuous reactivity complicates the interpretation of experimental results, as the observed biological effects may not be solely due to the inhibition of STAT3. nih.gov

This highlights a broader challenge in the development of covalent chemical probes: ensuring target engagement and selectivity. The case of S3I-201 serves as an important example of the rigorous characterization required to validate a small molecule as a reliable chemical probe for interrogating specific biological processes. nih.govchemrxiv.org

Design of Fluorescent Probes utilizing Carboxymethyl Methanethiosulfonate Moiety

The design of fluorescent probes incorporating the this compound moiety leverages its specific reactivity towards thiol groups, primarily found in cysteine residues of proteins. While direct examples of fluorescent probes based on this compound are not extensively documented in publicly available research, the principles of their design can be inferred from closely related compounds and the inherent reactivity of the methanethiosulfonate (MTS) group.

A key design strategy involves coupling the this compound group, which serves as the reactive or "warhead" portion of the probe, to a fluorophore. The fluorophore provides the optical signal for detection. The selection of the fluorophore is critical and depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.

A closely related analogue, Carbostyril 124 N-Carboxyethyl Methanethiosulfonate, which differs by a single carbon in the linker, illustrates the potential design of such probes. In this case, the carbostyril core acts as the fluorophore, providing fluorescent properties suitable for optical applications. The methanethiosulfonate group is responsible for covalently attaching the probe to cysteine residues. This modular design allows for the creation of probes with tailored specificities and signaling mechanisms.

The general principle of action for such a probe would involve the specific reaction of the MTS group with a cysteine thiol, leading to a change in the fluorescent properties of the attached fluorophore. This change could be a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength (ratiometric sensing), providing a detectable signal corresponding to the presence or accessibility of the target cysteine.

Application in Bioimaging of Specific Biological Analytes

The application of this compound in bioimaging is primarily centered on its ability to label proteins containing accessible cysteine residues. This allows for the investigation of protein localization, conformation, and function within a cellular context.

One documented application of this compound (referred to as MTSCM) is in the field of neurobiology, specifically in the study of ligand-gated ion channels. In research on the human α7 nicotinic acetylcholine (B1216132) receptor, MTSCM was used as a tool to probe the accessibility of engineered cysteine residues within the ligand-binding domain. nih.gov The covalent modification of a specific cysteine residue (L119C) by MTSCM was shown to effectively block the binding of a large experimental agonist, providing insights into the steric constraints of the receptor's binding pocket. nih.gov This demonstrates the utility of this compound in mapping the architecture of protein binding sites.

While this particular study did not involve fluorescence imaging, it highlights the potential for using this compound-tagged fluorophores for similar purposes. For instance, a fluorescent version of this reagent could be used to visualize the location and dynamics of the α7 nicotinic acetylcholine receptor in live cells.

Furthermore, research on the analogous Carbostyril 124 N-Carboxyethyl Methanethiosulfonate has indicated its potential for the early detection of cancer by visualizing biological markers associated with tumors. The ability of the carbostyril moiety to emit blue light upon excitation allows for the imaging of these markers. This suggests that a fluorescent probe based on the this compound moiety could be similarly applied to the bioimaging of specific cancer-related biomarkers that are rich in accessible cysteine residues.

Advancements in Multi-analyte Detection Systems

Currently, there is a lack of publicly available scientific literature detailing the specific application of this compound in the development of multi-analyte detection systems. The primary application of this compound appears to be as a site-directed reagent for the modification of cysteine residues in proteins, rather than as a component in systems designed for the simultaneous detection of multiple different analytes.

The development of multi-analyte detection systems often relies on orthogonal sensing chemistries or spatially separated sensor domains, where each sensor is specific for a different analyte. While this compound provides specificity for cysteine-containing molecules, its use in a multi-analyte platform would require its integration with other sensing moieties that can detect different classes of biomolecules. Future research may explore the incorporation of this compound-based probes into such systems, for example, by combining a cysteine-reactive fluorescent probe with probes for other analytes like reactive oxygen species or specific ions on a single sensing platform.

Biophysical and Computational Characterization of Carboxymethyl Methanethiosulfonate Interactions

Spectroscopic Techniques for Investigating Molecular Interactions

Spectroscopic methods are invaluable for probing the local environment and conformational changes in proteins upon modification with Carboxymethyl methanethiosulfonate (B1239399). These techniques provide experimental data that can be used to validate and refine computational models.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Labeling

Site-directed spin labeling (SDSL) in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying protein structure and dynamics. nih.govmdpi.com This method involves the introduction of a stable nitroxide spin label at a specific site in a protein, typically by modifying a cysteine residue. The methanethiosulfonate (MTS) class of reagents, including Carboxymethyl methanethiosulfonate, are highly specific for sulfhydryl groups, making them ideal for cysteine-specific labeling. nih.govnih.gov The unpaired electron of the nitroxide radical serves as a reporter group, and its EPR spectrum is sensitive to the local environment, including solvent accessibility, polarity, and the motional dynamics of the spin label side chain. nih.govnih.gov

The general procedure for SDSL involves site-directed mutagenesis to introduce a unique cysteine residue at the desired location in the protein of interest. mdpi.com This is followed by the covalent attachment of a spin label, such as a methanethiosulfonate derivative. nih.gov The resulting EPR spectrum provides information on the local conformational changes at that specific residue in response to ligand binding or other perturbations. mdpi.com Continuous-wave (CW) EPR spectra are particularly sensitive to motion on the nanosecond timescale, which is comparable to the timescale of protein side chain motion. mdpi.com This allows for the collection of both qualitative and quantitative data on protein-protein and protein-ligand interactions. mdpi.com

While the general principles of SDSL with MTS reagents are well-established, specific studies detailing the use of this compound are less common in the literature. However, the negatively charged carboxyl group of this reagent would be expected to influence its interaction with the protein surface and could be strategically employed to probe electrostatic interactions or regions of specific charge.

| EPR Parameter | Information Gained | Relevance to this compound Studies |

| Inverse Central Linewidth | Mobility of the spin label | Can indicate changes in local protein dynamics upon binding of a ligand or another protein. The charged nature of the carboxymethyl group may influence local flexibility. |

| Hyperfine Splitting Constant (A0) | Polarity of the spin label's environment | Provides insight into the solvent exposure of the labeled site. The carboxyl group could favor interactions with polar or charged residues. |

| g-factor | Electronic environment of the spin label | Sensitive to the local electronic structure and can be influenced by nearby charged groups. |

| Accessibility to Paramagnetic Reagents | Solvent accessibility of the labeled site | Determines whether the spin label is on the protein surface or buried within the structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining high-resolution structural and dynamic information about proteins and their interactions in solution. nih.govnih.gov Chemical shift perturbation (CSP) mapping is a common NMR technique used to identify the binding interface of a protein-ligand complex. Upon the addition of a ligand, such as the adduct formed from this compound, changes in the chemical shifts of specific amino acid residues in the protein can be monitored, typically using 1H-15N HSQC spectra. nih.govresearchgate.net Residues exhibiting significant chemical shift perturbations are likely to be at or near the binding site. nih.gov

The formation of a covalent adduct between a protein's cysteine residue and this compound results in the formation of an S-(carboxymethyl)cysteine residue. NMR can be used to characterize the structural consequences of this modification. Studies on cysteine derivatives have shown that the conformational preferences of these modified amino acids can be determined through a combination of 1H NMR and electronic structure calculations. researchgate.net Analysis of 3JHH coupling constants can provide information about the dihedral angles and thus the local conformation of the modified side chain. researchgate.net

Furthermore, NMR can provide insights into the stability of proteins containing modified cysteine residues. For example, high-resolution NMR has been used to study the mechanistic details of disulfide bond formation and its impact on protein stability, revealing distinct differences in the chemical environment surrounding cysteine residues in different oxidation states. youtube.com Similar approaches could be applied to understand how the introduction of a carboxymethyl group at a cysteine residue affects local and global protein stability.

| NMR Parameter | Structural/Dynamic Information | Application to this compound Adducts |

| Chemical Shift Perturbations (CSPs) | Identifies residues at the binding interface | Can map the interaction site of the carboxymethylated cysteine with other parts of the protein or with binding partners. |

| Nuclear Overhauser Effects (NOEs) | Provides through-space distance constraints between protons (<5 Å) | Can be used to determine the precise conformation of the S-(carboxymethyl)cysteine side chain relative to the protein backbone. |

| 3JHH Coupling Constants | Determines dihedral angles | Elucidates the preferred rotameric states of the modified cysteine side chain. |

| Relaxation Parameters (T1, T2, NOE) | Probes molecular dynamics on different timescales | Can reveal changes in protein flexibility and dynamics upon modification with this compound. |

Molecular Modeling and Simulation Approaches

Computational methods provide a powerful complement to experimental techniques, offering atomic-level insights into the structure, dynamics, and energetics of protein-reagent interactions.

Molecular Dynamics Simulations of Protein-Reagent Adducts

Molecular dynamics (MD) simulations are a computational technique used to study the time evolution of a molecular system, providing detailed information about protein dynamics and conformational changes. nih.govntu.edu.sg MD simulations can be employed to investigate the structural and dynamic consequences of covalently modifying a protein with this compound. mdpi.comntu.edu.sg By simulating the protein with the S-(carboxymethyl)cysteine adduct, it is possible to explore how this modification affects the protein's conformational landscape, flexibility, and interactions with other molecules. nih.gov

These simulations can reveal changes in local protein structure, such as the reorientation of side chains or the disruption of hydrogen bonding networks, as well as more global changes in protein conformation. nih.gov MD simulations have been widely used to study a variety of protein systems, including membrane proteins and their interactions with the surrounding environment. nih.govnih.gov The insights gained from MD simulations can help to interpret experimental data from techniques like EPR and NMR and provide a more complete picture of the functional consequences of protein modification.

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, can be used to investigate the energetics and mechanism of the reaction between this compound and a cysteine residue. These calculations can provide valuable information about the reaction pathway, including the structure of the transition state and the activation energy. researchgate.net

For instance, quantum calculations have been used to study the reaction of methanethiosulfonate reagents with cysteine residues in the context of ion channels. researchgate.net These studies have highlighted the importance of the local environment, including the presence of water molecules and nearby charged residues, in influencing the reaction probability. researchgate.net QC calculations can also be used to understand the conformational preferences of the resulting S-(carboxymethyl)cysteine adduct. By calculating the relative energies of different conformers, it is possible to predict the most stable structures, which can then be compared with experimental data from NMR spectroscopy. researchgate.net

Rational Design of this compound Analogs

The insights gained from both experimental and computational studies can be used to rationally design analogs of this compound with improved or novel properties. researchgate.net For example, by modifying the structure of the reagent, it may be possible to alter its reactivity, specificity, or the properties of the resulting spin label or adduct.

The synthesis of various methanethiosulfonate derivatives has been reported, demonstrating the chemical tractability of modifying this class of compounds. nih.gov For instance, analogs could be designed with different linker lengths or with additional functional groups to probe specific types of interactions. The development of new spin labels is an active area of research, with the goal of creating probes that are more rigid, have different spectroscopic properties, or are suitable for in-cell EPR experiments. researchgate.net The negatively charged carboxyl group of this compound itself represents a functionalization that can be exploited for specific applications, and further modifications could be envisioned to fine-tune its properties for particular experimental needs.

Emerging Research Avenues and Future Directions in Carboxymethyl Methanethiosulfonate Science

Novel Derivatization Strategies and Applications

The versatility of the methanethiosulfonate (B1239399) group has spurred the development of a diverse family of reagents, each with unique properties tailored for specific experimental questions. While MTS-CM is known for its reaction with cysteine residues, novel derivatives are being designed to expand its utility. These new strategies focus on altering the reagent's charge, size, and reactivity to probe different aspects of protein structure and function.

One key area of application for MTS reagents is the study of ion channels. By systematically introducing cysteine mutations at different positions within a channel protein and then exposing it to various MTS reagents, researchers can infer structural rearrangements and the accessibility of specific residues. The differential effects of these reagents can provide insights into the channel's gating mechanism and permeation pathway.

A primary derivatization strategy involves modifying the functional group attached to the MTS core. This allows for the introduction of different biophysical probes, such as spin labels for electron paramagnetic resonance (EPR) spectroscopy or fluorescent tags for imaging studies. These derivatives enable researchers to not only detect the modification of a cysteine residue but also to monitor its local environment and dynamics.

| Reagent Family | Derivative Example | Primary Application | Research Finding |

| Methanethiosulfonate (MTS) | MTS-CM (Carboxymethyl Methanethiosulfonate) | Cysteine accessibility mapping in ion channels | Used to identify residues lining the pore of ion channels by assessing the functional consequences of their modification. |

| MTSET (2-(Trimethylammonium)ethyl Methanethiosulfonate) | Probing charged environments within protein channels | Its positive charge makes it sensitive to the electrostatic potential of the channel pore. | |

| MTSES (Sodium (2-Sulfonatoethyl) Methanethiosulfonate) | Investigating the external accessibility of cysteine residues | Its negative charge and membrane impermeability restrict its action to the extracellular side of proteins. | |

| MTSSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) | Site-directed spin labeling for EPR spectroscopy | Allows for the measurement of distances and dynamics within proteins, providing structural constraints. |

Advancements in Targeted Delivery and Spatially Resolved Modification

A significant frontier in the use of MTS-CM and its derivatives is the development of methods for achieving greater spatial and temporal control over the modification reaction. This is crucial for studying dynamic cellular processes and for minimizing off-target effects.

One advanced strategy is the use of photosensitive MTS reagents. These compounds are initially inert but can be activated by light of a specific wavelength to release the reactive MTS group. This "photocaging" approach allows researchers to trigger the modification of a target protein at a precise time and location, providing a level of control that is not possible with constitutively active reagents.

Another area of progress is the development of genetically encoded self-labeling tags that can be fused to a protein of interest. These tags can then be specifically recognized by a corresponding probe, which may be an MTS derivative. This two-step process enhances the specificity of the labeling reaction, ensuring that the modification occurs only on the intended target protein.

Furthermore, advancements in microscopy and microfluidics are being combined with MTS chemistry to achieve spatially resolved modification at the subcellular level. For example, by using a micropipette to deliver an MTS reagent to a specific region of a cell while imaging the functional consequences, researchers can map the distribution and activity of target proteins with high resolution.

Integration with Multi-Omics Approaches

The integration of chemical biology tools like MTS-CM with high-throughput "multi-omics" technologies is opening up new avenues for understanding complex biological systems. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build more comprehensive models of cellular function and disease.

In the context of proteomics, MTS-CM and its derivatives can be used in chemical proteomics workflows to identify and quantify reactive cysteine residues across the entire proteome. This can provide a global snapshot of the "cysteineome" and how it is altered in response to different stimuli or in different disease states. For instance, this approach can be used to identify proteins that are susceptible to oxidative stress, which is implicated in a wide range of human diseases.

The data generated from such proteomics experiments can then be integrated with other omics datasets. For example, if a particular protein is found to have a hyper-reactive cysteine in a cancer cell line, researchers can look at the genomic data to see if there are mutations in the gene encoding that protein. They can also examine the transcriptomic data to see if the expression of that gene is altered. This integrated approach can help to uncover novel disease mechanisms and to identify potential therapeutic targets.

| Omics Field | Integration with MTS-CM | Potential Insights |

| Proteomics | Identification of reactive cysteines on a proteome-wide scale. | Global mapping of protein oxidation states, identification of drug targets. |

| Genomics | Correlation of cysteine reactivity with genetic mutations. | Understanding the functional consequences of genetic variants. |

| Transcriptomics | Linking changes in cysteine reactivity to alterations in gene expression. | Elucidating regulatory networks and cellular responses to stimuli. |

| Metabolomics | Investigating the impact of metabolic changes on protein cysteine reactivity. | Uncovering new links between metabolism and cell signaling. |

Challenges and Opportunities in Translational Research

The translation of basic scientific discoveries made with tools like MTS-CM into clinical applications is a complex process that presents both significant challenges and exciting opportunities.

One of the main challenges is the specificity of MTS reagents in a complex biological environment. While MTS-CM is highly reactive towards cysteine, it can potentially react with other nucleophiles in the cell, leading to off-target effects. Ensuring that a therapeutic agent based on MTS chemistry only modifies its intended target is a major hurdle that needs to be overcome.

Another challenge is the delivery of MTS-based compounds to the desired tissue or cell type in the body. Developing effective drug delivery systems that can transport these reagents to their site of action while minimizing systemic exposure is a key area of research.

Despite these challenges, the opportunities for translational research are vast. The insights gained from using MTS-CM to study disease mechanisms at the molecular level can inform the development of novel therapeutic strategies. For example, by identifying a critical cysteine residue in a protein that is essential for the survival of a cancer cell, it may be possible to design a targeted drug that specifically modifies that residue and kills the cancer cell.

Furthermore, MTS-based probes could be developed as diagnostic tools. For instance, a probe that selectively reacts with a biomarker protein that is upregulated in a particular disease could be used to develop a new imaging agent for early diagnosis. As our understanding of the chemistry and biology of MTS-CM continues to grow, so too will its potential to make a real impact on human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.